

The Natural Occurrence of Homocitrate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Homocitric acid*

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Introduction

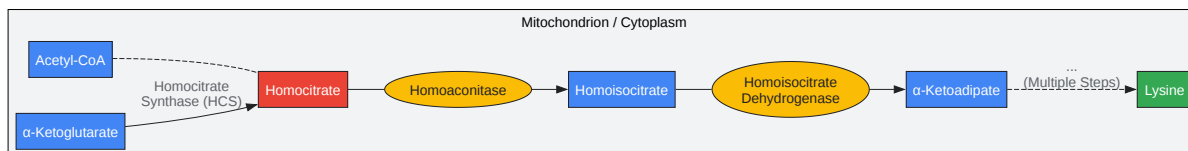
Homocitrate, a tricarboxylic acid structurally similar to citrate, is a crucial metabolite found in specific biological systems, playing indispensable roles in primary metabolism. Unlike its well-known analogue, homocitrate is not a component of the central citric acid cycle. Instead, its natural occurrence is primarily documented in two significant and distinct metabolic contexts: as a key intermediate in the α -aminoadipate pathway for lysine biosynthesis in many fungi and certain archaea, and as an essential organic component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase in nitrogen-fixing bacteria. This technical guide provides an in-depth overview of the biosynthesis, metabolic roles, and detection of homocitrate in these biological systems, tailored for researchers, scientists, and professionals in drug development.

Homocitrate in Lysine Biosynthesis: The α -Aminoadipate Pathway

In many fungi, including pathogens like *Candida albicans* and *Aspergillus fumigatus*, as well as in some archaea, the essential amino acid lysine is synthesized via the α -aminoadipate (AAA) pathway^{[1][2][3]}. Homocitrate is the first committed intermediate in this pathway.

Biosynthesis of Homocitrate

The synthesis of homocitrate is catalyzed by the enzyme homocitrate synthase (HCS), which performs an aldol condensation of acetyl-CoA and α -ketoglutarate[1][3][4]. This reaction is the first and often rate-limiting step of the AAA pathway[1][5].



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Caption: The α -aminoadipate pathway for lysine biosynthesis.

Metabolic Fate of Homocitrate

Following its synthesis, homocitrate is isomerized to homoisocitrate by the enzyme homoaconitase[6][7]. This reaction proceeds via a cis-homoaconitate intermediate. Homoisocitrate is then oxidatively decarboxylated to α -ketoadipate, which is further converted through a series of enzymatic steps to lysine[7].

Regulation and Significance

Homocitrate synthase is a key regulatory point in the AAA pathway and is often subject to feedback inhibition by the end-product, L-lysine[3][8]. The accumulation of homocitrate, for instance in fungal mutants with deficient homoaconitase activity, can lead to the transcriptional upregulation of several genes in the lysine biosynthesis pathway, suggesting homocitrate may act as a signaling molecule indicating a metabolic bottleneck[6][9]. As the AAA pathway is absent in humans, its enzymes, including homocitrate synthase, are considered attractive targets for the development of novel antifungal drugs[1].

Homocitrate in Nitrogen Fixation: The Iron-Molybdenum Cofactor

In diazotrophic (nitrogen-fixing) bacteria, such as *Azotobacter vinelandii*, homocitrate plays a critical role as an integral component of the iron-molybdenum cofactor (FeMo-co) of the nitrogenase enzyme complex[10][11]. Nitrogenase catalyzes the reduction of atmospheric dinitrogen (N_2) to ammonia (NH_3), a process essential for life on Earth[11].

Incorporation into FeMo-co

Homocitrate is synthesized by the product of the *nifV* gene, which encodes a specific isoform of homocitrate synthase[10]. This homocitrate molecule is then incorporated into the FeMo-co cluster during its biosynthesis[10][11]. The FeMo-co is a complex metallocluster with the composition $[MoFe_7S_9C-(R)\text{-homocitrate}]$ [11]. The homocitrate ligand coordinates to the molybdenum atom of the cofactor[11].

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- To cite this document: BenchChem. [The Natural Occurrence of Homocitrate in Biological Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195384#natural-occurrence-of-homocitrate-in-biological-systems]

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